Phenethylzinc bromide

Catalog No.
S1899213
CAS No.
308796-14-7
M.F
C8H9BrZn
M. Wt
250.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethylzinc bromide

CAS Number

308796-14-7

Product Name

Phenethylzinc bromide

IUPAC Name

bromozinc(1+);ethylbenzene

Molecular Formula

C8H9BrZn

Molecular Weight

250.4 g/mol

InChI

InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1-2H2;1H;/q-1;;+2/p-1

InChI Key

YHVLYRZWQLDARE-UHFFFAOYSA-M

SMILES

[CH2-]CC1=CC=CC=C1.[Zn+]Br

Canonical SMILES

[CH2-]CC1=CC=CC=C1.[Zn+]Br

Transition Metal-Catalyzed Negishi Cross-Coupling Reaction

Palladium-Catalyzed Cross-Coupling Reaction

Bromination of Alkylbenzenes and Alkoxybenzenes

    Scientific Field: Physical Chemistry

    Summary of the Application: Phenethylzinc bromide can be used in the bromination of alkylbenzenes and alkoxybenzenes in aqueous solution.

    Methods of Application or Experimental Procedures: The bromination process involves the reaction of Phenethylzinc bromide with alkylbenzenes and alkoxybenzenes in an aqueous solution.

    Results or Outcomes: The outcome of this reaction is the formation of brominated alkylbenzenes and alkoxybenzenes.

Zinc–Bromine Redox Flow Batteries

Phenethylzinc bromide is an organozinc compound with the molecular formula C8H9BrZn\text{C}_8\text{H}_9\text{BrZn}. It is characterized by a phenethyl group attached to a zinc atom that is coordinated with a bromide ion. This compound is particularly notable for its utility in organic synthesis, especially in cross-coupling reactions such as the Negishi coupling, where it acts as a nucleophile. The presence of the bromide and the zinc moiety enables it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .

In Negishi cross-coupling reactions, phenethylzinc bromide acts as a nucleophile due to the negative charge density on the carbon atom bonded to zinc. The palladium catalyst activates the organic halide or triflate, facilitating the transfer of the organic group (R or Ar) to the zinc atom, forming a new carbon-carbon bond and releasing zinc bromide (ZnBr2) as a byproduct [].

  • Substitution Reactions: It can undergo nucleophilic substitution where the zinc-bromide moiety is replaced by other nucleophiles.
  • Cross-Coupling Reactions: It is extensively used in reactions like the Negishi coupling, where it reacts with organic halides in the presence of palladium catalysts to form carbon-carbon bonds.
  • Oxidation and Reduction: Although less common, phenethylzinc bromide can participate in oxidation and reduction reactions under specific conditions .

The general reaction mechanism involves the formation of a transient organozinc intermediate that subsequently reacts with an organic halide, facilitated by a palladium catalyst. This process is crucial for synthesizing complex organic molecules .

Research on the biological activity of phenethylzinc bromide is limited, but its derivatives are being explored for potential therapeutic applications. The ability to modify biomolecules using this compound may lead to advancements in medicinal chemistry, particularly in drug development. Its role as a reagent allows for the synthesis of biologically active compounds that could exhibit various pharmacological effects .

Phenethylzinc bromide is typically synthesized through the reaction of phenethyl bromide with zinc in an appropriate solvent, usually tetrahydrofuran (THF). The synthesis process generally follows these steps:

  • Reagents Preparation: Dissolve phenethyl bromide in THF.
  • Zinc Addition: Add zinc powder to the solution under an inert atmosphere to prevent oxidation.
  • Reaction Conditions: Reflux the mixture to ensure complete conversion into phenethylzinc bromide.

The reaction can be represented as follows:

Phenethyl bromide+ZnPhenethylzinc bromide\text{Phenethyl bromide}+\text{Zn}\rightarrow \text{Phenethylzinc bromide}

This method ensures high yields and purity of the product when performed under controlled conditions .

Phenethylzinc bromide finds applications across various fields:

  • Organic Synthesis: It is widely used for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Research: Utilized for modifying biomolecules, aiding research into biochemical pathways and potential therapeutic agents.
  • Industrial Chemistry: Employed in producing fine chemicals and materials science applications .

Studies on interaction mechanisms involving phenethylzinc bromide often focus on its reactivity with various electrophiles. Its ability to form stable intermediates during cross-coupling reactions makes it an essential reagent for exploring reaction pathways and optimizing synthetic routes. The interactions are primarily influenced by the nature of the electrophile and the reaction conditions employed .

Phenethylzinc bromide can be compared with several similar organozinc compounds:

Compound NameKey FeaturesUniqueness
Phenethylzinc bromideContains a phenyl group and zinc-bromide moietyVersatile nucleophile in cross-coupling
2-Fluorophenethylzinc bromideContains fluorine instead of hydrogenIncreased reactivity due to electronegative fluorine
2-Chlorophenethylzinc bromideContains chlorine atomDifferent reactivity profile compared to phenethyl counterpart
2-Bromophenethylzinc bromideContains an additional bromineAltered reactivity due to multiple halogen presence

The unique presence of specific halogens (like fluorine) in some derivatives influences their reactivity and selectivity in chemical transformations, making them valuable tools for chemists .

Hydrogen Bond Acceptor Count

1

Exact Mass

247.91790 g/mol

Monoisotopic Mass

247.91790 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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